molecular formula C9H6ClNO B2979158 Quinolinol, chloro- CAS No. 939-17-3

Quinolinol, chloro-

Cat. No.: B2979158
CAS No.: 939-17-3
M. Wt: 179.6
InChI Key: UXKKFPGAZIINBX-UHFFFAOYSA-N
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Description

Quinolinol, chloro- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolinol, chloro- can be achieved through various methods. One common approach involves the chlorination of quinolinol. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically involves the substitution of a hydrogen atom with a chlorine atom on the quinoline ring.

Industrial Production Methods: In industrial settings, the production of quinolinol, chloro- often involves large-scale chlorination processes. These processes are optimized for yield and efficiency, using catalysts and specific reaction conditions to ensure the selective chlorination of the desired position on the quinoline ring. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Quinolinol, chloro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Quinolinol, chloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinolinol, chloro- derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Quinoline
  • 8-Hydroxyquinoline
  • Chloroquine

Properties

IUPAC Name

3-chloro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKKFPGAZIINBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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